3-(Piperidin-2-yl)propan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-piperidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C8H18N2/c9-6-3-5-8-4-1-2-7-10-8/h8,10H,1-7,9H2 |
InChI Key |
JGCIUMXQWMILGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCCN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Piperidin 2 Yl Propan 1 Amine and Its Stereoisomers
Strategies for Constructing the Piperidine (B6355638) Ring System
Cyclization Approaches for N-Heterocycle Formation
Intramolecular cyclization reactions are a common strategy for forming the piperidine ring. These methods often involve the formation of carbon-nitrogen bonds to close a linear precursor into a cyclic structure. For instance, a double reductive amination sequence using a 1,5-keto-aldehyde can yield piperidine products. rsc.orgnih.gov This approach has been shown to be effective in producing 2-substituted piperidines with good to excellent yields. rsc.orgnih.gov Other methods include the N-heterocyclization of primary amines with diols, catalyzed by an iridium complex, and the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org
The Pictet-Spengler reaction, a type of iminium ion cyclization, is another widely studied method for creating piperidine and other N-heterocyclic scaffolds. usm.edu This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. Researchers have investigated the use of various metal triflates as Lewis acids to catalyze this transformation, with scandium(III) and copper(II) triflates showing promising results. usm.edu
Catalytic Hydrogenation and Reduction of Pyridine (B92270) Precursors
A prevalent method for synthesizing piperidines is the reduction of corresponding pyridine precursors. researchgate.netrsc.org This approach benefits from the ready availability of a wide variety of substituted pyridines. epfl.ch Catalytic hydrogenation is a powerful and atom-economical technique for this transformation. researchgate.netepfl.ch
Various catalysts and conditions have been developed for the hydrogenation of pyridines. Commonly used heterogeneous catalysts include platinum oxide (PtO₂), palladium on carbon, and rhodium on carbon. researchgate.netrsc.org For example, PtO₂ in glacial acetic acid under hydrogen pressure has been successfully used to synthesize piperidine derivatives. researchgate.net More recently, a heterogeneous cobalt catalyst based on titanium nanoparticles has been shown to facilitate acid-free hydrogenation in water. mdpi.com Rhodium compounds, such as Rh₂O₃, have also been reported for the reduction of unprotected pyridines under mild conditions. rsc.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also been demonstrated as an energy-efficient alternative to traditional thermochemical methods. nih.gov
Challenges in pyridine hydrogenation include the need for harsh conditions and the potential for catalyst poisoning by the nitrogen atom. dicp.ac.cn To overcome these issues, strategies such as the quaternization of the pyridine ring to form pyridinium (B92312) salts have been employed, which increases the ring's susceptibility to reduction. dicp.ac.cn
Stereoselective Synthesis for Enantiomerically Enriched Piperidine Moieties
Controlling the stereochemistry at the C2 position of the piperidine ring is crucial for producing enantiomerically pure 2-substituted piperidines. Several stereoselective synthetic strategies have been developed to achieve this.
One approach utilizes chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, η⁴-dienetricarbonyliron complexes have been used as powerful chiral auxiliaries in double reductive amination cascades, leading to the formation of a single diastereoisomeric piperidine product. rsc.orgnih.gov Chiral sulfinamides, particularly tert-butanesulfinamide, have also emerged as highly effective chiral auxiliaries in the synthesis of N-heterocycles. researchgate.net
Asymmetric catalysis offers another powerful tool for stereoselective piperidine synthesis. Chiral catalysts, such as those based on rhodium, can be used for the asymmetric transfer hydrogenation of pyridinium salts to yield chiral piperidines. dicp.ac.cn This method has been shown to be scalable and tolerates a variety of functional groups. dicp.ac.cn Palladium-catalyzed enantioselective oxidative amination of unactivated alkenes using a pyridine-oxazoline ligand is another example of this approach. mdpi.com
Attachment and Functionalization of the Propan-1-amine Side Chain
Once the piperidine ring is formed, the next critical step is the attachment and subsequent functionalization of the propan-1-amine side chain at the 2-position.
Carbon-Carbon Bond Formation Methodologies
Several carbon-carbon bond-forming reactions can be employed to attach the three-carbon side chain to the piperidine ring. Grignard reactions are a classic and versatile method for this purpose. rsc.orgmasterorganicchemistry.com The reaction of a Grignard reagent with a suitable electrophile on the piperidine ring, such as an ester or an N-acylpyridinium ion, can create the desired carbon-carbon bond. rsc.orgmasterorganicchemistry.com
The Negishi cross-coupling reaction is another powerful tool for forming carbon-carbon bonds. nih.govdigitellinc.com This palladium-catalyzed reaction couples an organozinc reagent with an organic halide. nih.gov It is known for its high functional group tolerance and has been used to synthesize a wide range of substituted heterocycles. nih.govorgsyn.org The use of palladacycle precatalysts has further improved the efficiency and generality of this method, allowing for couplings to occur under mild conditions. nih.gov
Introduction of the Primary Amine Moiety
The final step in the synthesis of 3-(piperidin-2-yl)propan-1-amine is the introduction of the primary amine group onto the propyl side chain. Reductive amination is a widely used and effective method for this transformation. nih.govresearchgate.netmasterorganicchemistry.com This reaction involves the condensation of a carbonyl group (an aldehyde or ketone) with an amine source, such as ammonia (B1221849) or a primary amine, to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.netmasterorganicchemistry.com
Protecting Group Strategies for Selective Functionalization of Amine and Piperidine Nitrogens
The synthesis of this compound presents a significant challenge due to the presence of two nucleophilic nitrogen atoms: a secondary amine in the piperidine ring and a primary amine at the terminus of the propyl chain. To achieve selective functionalization, a carefully designed orthogonal protection strategy is essential. bham.ac.ukjocpr.com Orthogonal protecting groups are distinct classes of temporary blocking groups that can be removed under specific and different conditions without affecting the other. bham.ac.ukmasterorganicchemistry.com This allows for the sequential modification of each amine group.
The primary amine is generally more nucleophilic and less sterically hindered than the secondary piperidine nitrogen. This inherent reactivity difference can sometimes be exploited for selective protection. However, for robust and high-yielding strategies, orthogonal protecting groups are preferred. Common choices include the tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions (e.g., using trifluoroacetic acid, TFA), and the benzyloxycarbonyl (Cbz or Z) group, which is removed under neutral conditions by catalytic hydrogenolysis (e.g., H₂ with a palladium-on-carbon catalyst). masterorganicchemistry.commasterorganicchemistry.comtotal-synthesis.com
The development of such strategies is critical for producing complex molecules with multiple reactive sites. bham.ac.ukjocpr.com For instance, in the synthesis of complex dendrons, Boc and Cbz groups were used orthogonally to allow for controlled, site-specific modifications at the molecule's scaffold and periphery. acs.org This same principle is directly applicable to the differential functionalization of the two amine groups in this compound.
| Protecting Group | Abbreviation | Common Reagent | Cleavage Conditions | Orthogonal To |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) masterorganicchemistry.com | Cbz, Fmoc |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.com | Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com | Boc, Cbz |
Alternative Synthetic Routes and Modern Chemical Innovations
Recent advancements in chemical synthesis offer greener, more efficient, and scalable alternatives to traditional batch methods for producing piperidine derivatives. These innovations are particularly relevant for overcoming challenges in the synthesis of complex molecules like this compound.
Continuous Flow Synthesis Protocols
Continuous flow synthesis, where reagents are pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. acs.org This technology has been successfully applied to the synthesis of piperidine derivatives.
For instance, a practical continuous flow protocol has been developed for producing various functionalized piperidines in high yields (>80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. acs.org Another approach utilized a flow microreactor for the electroreductive cyclization of imines with dihaloalkanes to produce piperidines. nih.gov Furthermore, bioelectrochemical systems have been developed that use a continuous flow reactor to convert diamines into methylated N-heterocycles, including piperidines, by coupling enzymatic cascades with electrochemical processes. chemistryviews.org
A hypothetical flow synthesis for a precursor to this compound could involve the reaction of an N-protected bromoimine with a suitable Grignard reagent in a flow reactor, enabling rapid and scalable production of the core piperidine structure. acs.org
| Flow Synthesis Method | Key Features | Typical Conditions | Reported Advantages | Reference |
|---|---|---|---|---|
| N-(tert-butylsulfinyl)-bromoimine + Grignard | Rapid formation of α-substituted piperidines | Flow reactor, residence time in minutes | High yield (>80%), high diastereoselectivity (>90:10) | acs.org |
| Electrochemical Dehydrogenative Coupling | Catalyst and supporting electrolyte-free | Undivided cell, carbon anode, platinum cathode | High current efficiency, good to excellent yields | nih.gov |
| Bioelectrochemical Enzymatic Cascade | Converts diamines to N-heterocycles | Coupled electrolytic cell and packed bed enzyme reactor | Sustainable, uses H₂/O₂ from water splitting | chemistryviews.org |
Aqueous-Phase Reaction Conditions and Phase-Transfer Catalysis
The use of water as a solvent in organic synthesis is a key goal of green chemistry, as it is non-toxic, non-flammable, and inexpensive. mdpi.comnih.gov Syntheses of N-heterocycles, including piperidines, have been successfully performed in aqueous media. nih.govmdpi.com For example, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines can occur under microwave irradiation in an alkaline aqueous medium. dtic.mil
When reactants have different solubilities, phase-transfer catalysis (PTC) becomes a powerful technique. PTC facilitates the migration of a reactant from one phase (e.g., aqueous) into another (e.g., organic) where the reaction occurs. acsgcipr.org This is typically achieved using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which pairs with an anion to make it soluble in the organic phase. acsgcipr.org This method avoids the need for harsh or expensive dipolar aprotic solvents and allows the use of simple inorganic bases. acsgcipr.org A solid-liquid phase transfer catalysis approach has been utilized to effect the cyclization reaction to produce a piperidine precursor. dtic.mil
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technology that often leads to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. tsijournals.comrsc.org The application of microwave irradiation can accelerate the synthesis of piperidine-containing compounds.
Several studies have reported the successful synthesis of piperidine derivatives using microwave energy. tsijournals.comnih.gov For example, a mixture of chalcones and guanidine (B92328) hydrochloride was subjected to microwave irradiation for 6 minutes to furnish pyrimidine (B1678525) derivatives containing a piperidine moiety. tsijournals.com Another protocol describes a one-pot, three-component reaction under microwave irradiation to synthesize thiazolo[3,2-a]pyrimidine derivatives in excellent yields within 30 minutes. clockss.org These methods highlight the potential for microwave-assisted techniques to rapidly construct the heterocyclic core or append side chains in the synthesis of this compound.
| Reaction Type | Conventional Heating | Microwave-Assisted | Key Advantage | Reference |
|---|---|---|---|---|
| Synthesis of Pyrimidine Imines | Several hours | 5-6 minutes at 600W | Drastic reduction in reaction time | tsijournals.com |
| Synthesis of Acetamides | 1-2 hours at 70°C | Not specified, but "good yields" | Accelerated C-N bond formation | nih.gov |
| Multicomponent Pyrrole (B145914) Synthesis | Longer reaction times | 5-10 minutes at 80°C | Higher yield, less time, more specific products | rsc.org |
Chemical Reactivity and Transformation Pathways of 3 Piperidin 2 Yl Propan 1 Amine
Reactions Involving the Primary Amine Functional Group
The primary amine group is a versatile functional handle for a variety of chemical modifications, including acylation, alkylation, sulfonylation, condensation, and the formation of urea and amide derivatives.
Acylation, Alkylation, and Sulfonylation Reactions
The primary amine of 3-(Piperidin-2-yl)propan-1-amine readily undergoes nucleophilic attack on various electrophilic reagents.
Acylation involves the reaction with acylating agents such as acid chlorides or anhydrides to form amides. These reactions typically proceed smoothly, often in the presence of a base to neutralize the acidic byproduct.
Alkylation of the primary amine can be achieved with alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amine can be converted to secondary, tertiary, and even quaternary ammonium (B1175870) salts. Using a large excess of the amine can favor mono-alkylation.
Sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is generally high-yielding and provides stable derivatives.
Table 1: Representative Acylation, Alkylation, and Sulfonylation Reactions of the Primary Amine
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl chloride | N-(3-(Piperidin-2-yl)propyl)acetamide |
| Alkylation | Methyl iodide | N-Methyl-3-(piperidin-2-yl)propan-1-amine |
| Sulfonylation | Benzenesulfonyl chloride | N-(3-(Piperidin-2-yl)propyl)benzenesulfonamide |
Condensation and Schiff Base Formation
Primary amines, such as the one in this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is often catalyzed by acid and typically involves the removal of water to drive the equilibrium towards the product. The formation of the C=N double bond is a key transformation in synthetic chemistry.
Table 2: Examples of Schiff Base Formation
| Carbonyl Compound | Product |
|---|---|
| Benzaldehyde | (E)-N-Benzylidene-3-(piperidin-2-yl)propan-1-amine |
| Acetone | N-(Propan-2-ylidene)-3-(piperidin-2-yl)propan-1-amine |
Formation of Urea and Amide Derivatives
The primary amine is a key building block for the synthesis of urea and further amide derivatives.
Urea derivatives can be synthesized by reacting the primary amine with isocyanates or by using phosgene or its equivalents, followed by reaction with another amine. These reactions provide access to a wide range of substituted ureas.
Amide derivatives , as discussed in the acylation section, are readily formed from carboxylic acid derivatives. A variety of coupling reagents can also be employed to facilitate the formation of the amide bond from a carboxylic acid and the primary amine.
Table 3: Synthesis of Urea and Amide Derivatives
| Derivative | Reagent Example | Product Example |
|---|---|---|
| Urea | Phenyl isocyanate | 1-Phenyl-3-(3-(piperidin-2-yl)propyl)urea |
| Amide | Propionic acid (with coupling agent) | N-(3-(Piperidin-2-yl)propyl)propanamide |
Chemical Modifications of the Piperidine (B6355638) Heterocycle
The secondary amine within the piperidine ring offers another site for chemical modification, allowing for the synthesis of a diverse array of derivatives.
N-Alkylation and N-Acylation of the Piperidine Nitrogen
Similar to the primary amine, the secondary amine of the piperidine ring is nucleophilic and can undergo alkylation and acylation.
N-Alkylation of the piperidine nitrogen can be achieved using alkyl halides, often in the presence of a base to scavenge the resulting acid. Reaction conditions can be tailored to favor mono-alkylation of the piperidine nitrogen. Reductive amination is another common method for N-alkylation.
N-Acylation of the piperidine nitrogen with acid chlorides or anhydrides yields N-acylpiperidines. This reaction is generally efficient and can be used to introduce a wide variety of functional groups.
Table 4: N-Alkylation and N-Acylation of the Piperidine Ring
| Reaction Type | Reagent Example | Product Example |
|---|---|---|
| N-Alkylation | Benzyl bromide | 3-(1-Benzylpiperidin-2-yl)propan-1-amine |
| N-Acylation | Benzoyl chloride | (2-(3-Aminopropyl)piperidin-1-yl)(phenyl)methanone |
Functionalization at Various Piperidine Ring Positions
Functionalization of the piperidine ring at positions other than the nitrogen atom typically requires more complex synthetic strategies. These methods often involve the use of pre-functionalized piperidine precursors or reactions that proceed via intermediates allowing for substitution on the ring. The presence of substituents can influence the reactivity and regioselectivity of these reactions. Methods for the functionalization of piperidine rings are an active area of research in synthetic organic chemistry.
Ring-Opening and Rearrangement Reactions
While the piperidine ring is a relatively stable saturated heterocycle, under certain conditions, it can undergo ring-opening and rearrangement reactions. These transformations typically require significant energy input or specific catalytic systems to overcome the inherent stability of the ring.
Ring-Opening Reactions:
Cleavage of the C-N bonds within the piperidine ring of this compound is a challenging transformation due to the lack of ring strain. Theoretical studies on piperidine and its methylated derivatives have shown that the direct cleavage of a C-N bond has a high energy barrier. researchgate.net However, strategies involving photoredox catalysis in the presence of a Lewis acid have been developed for the C-N bond cleavage of unstrained cyclic amines like pyrrolidines, a reaction that could potentially be adapted for piperidines. acs.org
One potential pathway for ring-opening could involve initial oxidation of the piperidine nitrogen, followed by fragmentation. For instance, treatment with specific oxidizing agents could lead to the formation of an iminium ion intermediate, which could then be susceptible to nucleophilic attack, leading to ring scission. However, without specific experimental data for this compound, this remains a speculative pathway based on the known reactivity of other cyclic amines.
Rearrangement Reactions:
Rearrangement reactions of the piperidine ring in 2-alkyl substituted derivatives are not common but can be induced under specific conditions. Intramolecular radical rearrangement reactions have been reported for 2-methyleneaziridines, leading to the formation of substituted piperidines through a ring-expansion mechanism involving C-N bond fission of a strained intermediate. nih.gov While not a direct rearrangement of a pre-existing piperidine, this highlights a synthetic route that proceeds through a rearrangement to form the piperidine scaffold.
Carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement, are well-established in carbocyclic systems and can also occur in heterocyclic systems. masterorganicchemistry.com If a carbocation were to be generated at a carbon atom adjacent to the piperidine ring or on the ring itself (for example, through deamination of the primary amine followed by hydride shifts), a 1,2-alkyl shift involving one of the ring carbons could theoretically lead to a ring-expanded or rearranged product. However, such a reaction would likely require harsh conditions and could lead to a mixture of products.
It is important to note that the presence of the 3-aminopropyl side chain could influence these potential ring-opening and rearrangement reactions, for example, through intramolecular chelation to a metal catalyst or by acting as an internal nucleophile or base.
Reactivity Profile of the Propane Linker
The three-carbon aliphatic chain connecting the piperidine ring and the primary amine, known as the propane linker, offers multiple sites for chemical modification. These modifications can be broadly categorized into strategies that alter the length of the chain and those that introduce new functional groups along the chain.
Chain Elongation:
The primary amine of the propan-1-amine moiety serves as a synthetic handle for chain elongation. Standard organic transformations can be employed to extend the carbon chain. For example, the primary amine can be converted into a leaving group, such as a tosylate or a halide, after suitable protection of the piperidine nitrogen. Subsequent nucleophilic substitution with a cyanide anion, followed by reduction, would result in a one-carbon chain extension.
Alternatively, the primary amine can be used in reactions that directly build upon the carbon skeleton. For instance, acylation of the primary amine with a bifunctional reagent, followed by further chemical manipulation, can lead to chain-extended products.
Chain Truncation:
Strategies for shortening the propane linker are generally more complex and may involve oxidative cleavage reactions. For example, if a hydroxyl group were introduced at the C2 position of the propane chain (beta to the primary amine), oxidative cleavage of the resulting 1,2-aminoalcohol could lead to a shorter chain. However, achieving such a selective oxidation in the presence of the piperidine ring would be a significant synthetic challenge.
Another hypothetical approach could involve a Hofmann or a related elimination reaction if the primary amine is first converted to a suitable quaternary ammonium salt. This would introduce a double bond into the propane linker, which could then be subjected to ozonolysis or other oxidative cleavage methods to truncate the chain.
The aliphatic nature of the propane linker makes it relatively inert to direct functionalization. However, the presence of the terminal primary amine allows for the introduction of functionalities through multi-step synthetic sequences.
The primary amine can be a starting point for the synthesis of a variety of functional groups. For example, it can be converted to an amide, a sulfonamide, or a urea, introducing new chemical properties to the molecule. Reductive amination of the primary amine with aldehydes or ketones can be used to introduce secondary or tertiary amine functionalities.
Furthermore, the carbon atoms of the propane linker can be functionalized, although this typically requires activation. For instance, if a double bond were to be introduced into the chain, as mentioned in the context of chain truncation, this would open up possibilities for a wide range of functionalization reactions, such as epoxidation, dihydroxylation, and addition of various electrophiles.
Below is a table summarizing potential reactions for modifying the propane linker:
| Reaction Type | Reagent/Conditions | Potential Product |
|---|
| Chain Elongation | 1. Protection of piperidine N 2. Conversion of -NH2 to a leaving group (e.g., -OTs) 3. NaCN 4. Reduction (e.g., LiAlH4) | 4-(Piperidin-2-yl)butan-1-amine | | Amide Formation | Acyl chloride or carboxylic acid with a coupling agent | N-(3-(Piperidin-2-yl)propyl)acetamide (example) | | Sulfonamide Formation | Sulfonyl chloride | N-(3-(Piperidin-2-yl)propyl)methanesulfonamide (example) | | Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH3CN) | N-alkyl-3-(piperidin-2-yl)propan-1-amine |
Mechanistic Investigations of Reaction Pathways
Due to the lack of specific studies on this compound, the discussion of reaction mechanisms and kinetics is based on established principles and studies of analogous, simpler piperidine derivatives.
N-Alkylation and N-Acylation of the Piperidine Ring:
The secondary amine of the piperidine ring is a nucleophile and readily undergoes N-alkylation and N-acylation. The mechanism of N-alkylation with an alkyl halide is a standard SN2 reaction, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.
The mechanism of N-acylation with an acyl chloride or anhydride proceeds through a nucleophilic acyl substitution pathway. The nitrogen atom of the piperidine attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) results in the formation of the N-acyl piperidine.
C-H Functionalization:
Direct functionalization of the C-H bonds of the piperidine ring is a more advanced transformation that typically involves transition metal catalysis. The mechanism often involves the coordination of the metal to the piperidine nitrogen, followed by directed C-H activation at a specific position, often the C2 or C6 carbon. This generates a metallacyclic intermediate, which can then react with a variety of electrophiles to introduce a new substituent.
Quantitative kinetic data for reactions involving this compound are not available in the literature. However, kinetic studies on simpler piperidine derivatives provide insights into the factors that would influence the reaction rates of this molecule.
For N-acylation reactions, the rate is dependent on several factors, including the nucleophilicity of the piperidine nitrogen, the electrophilicity of the acylating agent, and the steric hindrance around the reaction centers. Computational and experimental studies on the kinetic resolution of disubstituted piperidines by enantioselective acylation have revealed that the conformation of the piperidine ring plays a crucial role in determining the reaction rate. nih.govacs.org Specifically, a preference for the acylation of conformers where the α-substituent is in the axial position has been observed. nih.gov This suggests that for this compound, the conformational equilibrium of the piperidine ring and the orientation of the 2-propylamine substituent would significantly impact the kinetics of its reactions.
The table below presents hypothetical kinetic parameters for the N-acylation of this compound, based on general principles and data from related systems. It is important to emphasize that these are illustrative values and would need to be determined experimentally.
| Reaction | Acylating Agent | Solvent | Hypothetical Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Hypothetical Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|---|
| N-Acylation | Acetyl Chloride | Dichloromethane | 10⁻¹ - 10¹ | 40 - 60 |
| N-Acylation | Acetic Anhydride | Dichloromethane | 10⁻³ - 10⁻¹ | 50 - 70 |
| N-Acylation | Benzoyl Chloride | Dichloromethane | 10⁻² - 1 | 45 - 65 |
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for 3-(Piperidin-2-yl)propan-1-amine.
The crystal structure of this compound would reveal how the individual molecules pack in the crystal lattice. A key feature of this structure would be the presence of intermolecular hydrogen bonds. The primary amine (NH₂) and the secondary amine (NH) groups can act as hydrogen bond donors, while the nitrogen atoms can also act as hydrogen bond acceptors. These hydrogen bonds would play a crucial role in stabilizing the crystal structure, influencing its physical properties such as melting point and solubility. The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable conformation for such six-membered rings.
Conformational Analysis in the Crystalline State
While a specific single-crystal X-ray diffraction study for this compound is not widely available in published literature, its solid-state conformation can be reliably predicted based on extensive studies of analogous 2-substituted piperidine systems.
The piperidine ring is well-established to adopt a low-energy chair conformation to minimize angular and torsional strain. In the case of 2-substituted piperidines, the substituent's orientation (axial or equatorial) is a critical factor. For this compound, the substituent is a 3-aminopropyl group. Due to its steric bulk, this group is expected to strongly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions of the piperidine ring.
This equatorial preference is a general principle for most monosubstituted cyclohexanes and piperidines, as it represents the most thermodynamically stable conformation. The nitrogen atom in the ring also has a lone pair of electrons, which itself has steric requirements and influences the conformational equilibrium, but the bulky alkyl substituent is the dominant factor.
Table 1: Predicted Conformational Parameters for Equatorial this compound
| Parameter | Description | Expected Value/State |
| Piperidine Ring Conformation | The overall shape of the six-membered ring. | Chair |
| Substituent Position | The orientation of the 3-aminopropyl group at C2. | Equatorial |
| Dihedral Angles (ring) | Torsional angles defining the chair form. | Alternating approx. +/- 55° |
| N-H Conformation | Orientation of the hydrogen on the ring nitrogen. | May be axial or equatorial, with rapid inversion in solution. |
Chiroptical Studies for Enantiomeric Forms
The carbon atom at the 2-position of the piperidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-3-(Piperidin-2-yl)propan-1-amine and (S)-3-(Piperidin-2-yl)propan-1-amine. Chiroptical techniques are essential for distinguishing and characterizing these non-superimposable mirror images.
Optical rotation is a fundamental chiroptical property that measures the extent to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are unique to each enantiomer. For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign.
Specific optical rotation data has been reported for the dihydrochloride (B599025) salts of the enantiomers of this compound. The measurements confirm the distinct chiroptical nature of the (R) and (S) forms.
Table 2: Optical Rotation Data for Enantiomers of this compound Dihydrochloride
| Enantiomer | Specific Rotation [α] | Concentration (c) | Solvent | Wavelength |
| (S)-enantiomer | +8.7° | 1 g/100 mL | Methanol | 589 nm (Na D-line) |
| (R)-enantiomer | -8.5° | 1 g/100 mL | Methanol | 589 nm (Na D-line) |
Data sourced from patent literature describing the synthesis of the enantiomers.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms around the chromophore—the part of the molecule that absorbs light. In this compound, the secondary amine within the piperidine ring acts as a chromophore.
Specific CD spectra for this compound are not readily found in scientific journals. However, the principles of CD spectroscopy allow for a clear prediction of the expected results. The (R) and (S) enantiomers would produce CD spectra that are perfect mirror images of each other. A positive Cotton effect for one enantiomer at a specific wavelength would be matched by a negative Cotton effect of equal magnitude for the other.
CD spectroscopy is a powerful tool used to:
Confirm the enantiomeric relationship between samples.
Determine enantiomeric excess.
Help assign the absolute configuration of the stereocenter by comparing experimental spectra to theoretical calculations or data from structurally similar compounds.
Table 3: Expected Circular Dichroism (CD) Spectroscopy Observations
| Feature | (S)-Enantiomer | (R)-Enantiomer |
| Spectral Relationship | The CD spectrum is a mirror image of the (R)-enantiomer's spectrum. | The CD spectrum is a mirror image of the (S)-enantiomer's spectrum. |
| Cotton Effect | Exhibits Cotton effects (positive or negative peaks) at specific UV wavelengths. | Exhibits Cotton effects of equal magnitude but opposite sign to the (S)-enantiomer. |
| Zero Crossing | The spectrum crosses the zero-intensity axis at the same wavelengths as the (R)-enantiomer. | The spectrum crosses the zero-intensity axis at the same wavelengths as the (S)-enantiomer. |
Application As a Versatile Chemical Building Block and Precursor
Scaffold in the Synthesis of Complex Heterocyclic Systems
The inherent piperidine (B6355638) ring in 3-(Piperidin-2-yl)propan-1-amine makes it an ideal starting point for the creation of more elaborate heterocyclic structures. The reactivity of the amino groups allows for their incorporation into larger ring systems through various chemical transformations. For instance, the primary amine can undergo condensation reactions with carbonyl compounds to form imines, which can then participate in cyclization reactions to generate new heterocyclic rings. Similarly, the secondary amine within the piperidine ring can be functionalized to introduce additional complexity.
The synthesis of complex heterocyclic systems often involves multi-step reaction sequences where the piperidine moiety acts as a core scaffold. For example, derivatives of piperidine can be used to synthesize fused heterocyclic systems, where the piperidine ring is annulated with other rings. researchgate.net The versatility of this scaffold is further highlighted by its use in the synthesis of various substituted piperidines, which are prevalent in many natural products and pharmaceutical compounds. researchgate.net
Precursor for Advanced Ligand Systems
The presence of two nitrogen atoms makes this compound an excellent precursor for the synthesis of ligands used in coordination chemistry and for the development of polyamines and polycyclic structures.
Ligands derived from this compound can chelate to metal ions through the nitrogen atoms, forming stable metal complexes. rdd.edu.iqresearchgate.net The design of these ligands can be tailored by modifying the piperidine ring or the primary amine, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. nih.gov This control is crucial in areas such as catalysis and materials science, where the properties of the metal complex are paramount.
The synthesis of these ligands often involves the reaction of the primary amine with various electrophiles to introduce additional coordinating groups. For example, reaction with pyridyl-containing reagents can lead to the formation of polydentate ligands capable of forming well-defined coordination geometries with metal ions. nih.gov The resulting metal complexes have been characterized using various spectroscopic and crystallographic techniques to elucidate their structures and properties. rdd.edu.iqresearchgate.netnih.gov
The primary and secondary amine groups of this compound provide reactive sites for the construction of polyamines and more complex polycyclic architectures. Polyamines can be synthesized by reacting the primary amine with suitable difunctional reagents, leading to chain extension. mdpi.com These polyamines can have various applications, including in materials science and as biological probes.
The synthesis of polycyclic structures can be achieved through intramolecular cyclization reactions involving both amine groups or by using the piperidine ring as a template for further ring closures. The ability to form such complex structures from a relatively simple starting material underscores the utility of this compound as a versatile building block.
Role in Organocatalysis and Chiral Catalyst Development
The chiral nature of this compound, which can exist as different stereoisomers, makes it a valuable scaffold for the development of chiral organocatalysts. These catalysts are crucial for asymmetric synthesis, where the selective formation of one enantiomer of a chiral molecule is desired.
By incorporating the piperidine moiety into a larger catalytic framework, it is possible to create a chiral environment that can influence the stereochemical outcome of a chemical reaction. The development of such catalysts often involves the modification of the amine groups to introduce other functional groups that can participate in the catalytic cycle. While direct research on this compound in organocatalysis is not extensively documented, the principles of using chiral diamines as organocatalyst scaffolds are well-established. mdpi.com
Building Block for Functional Materials
The reactivity of this compound also extends to its use as a building block for the creation of functional materials, particularly polymers.
The primary amine group of this compound can act as a monomer in polymerization reactions, such as the formation of polyamides or polyimides. The resulting polymers would incorporate the piperidine ring into their backbone, potentially imparting unique properties to the material, such as altered solubility, thermal stability, or the ability to coordinate metal ions.
Furthermore, this compound and its derivatives can be used to modify existing polymers. mdpi.com For example, the amine groups can be grafted onto a polymer backbone, introducing new functionalities and altering the polymer's surface properties or its ability to interact with other molecules. This approach is valuable for creating materials with tailored properties for specific applications, such as in drug delivery or as functional coatings. nih.gov
Intermediates in Surface Functionalization Strategies
The dual functionality of this compound makes it an intriguing candidate for use as a linker or intermediate in the chemical modification of material surfaces. The primary amine group provides a reactive handle for covalent attachment to a variety of substrates, while the piperidine moiety can impart specific properties to the newly functionalized surface, such as altered hydrophilicity, charge, or as a scaffold for further chemical elaboration.
While direct research on the surface functionalization applications of this compound is not extensively documented, the utility of a closely related analogue, 1-(3-aminopropyl)piperidine, has been demonstrated in the preparation of anion exchange membranes. researchgate.net In a notable study, 1-(3-aminopropyl)piperidine was successfully used to functionalize a polyketone (PK) polymer. researchgate.net This process, a solvent-less Paal-Knorr reaction, resulted in the conversion of the carbonyl groups on the polyketone surface into pyrrole (B145914) rings, with the piperidine-containing sidechain being introduced. researchgate.net
This research provides a strong proof-of-concept for the potential of aminopropyl-piperidine derivatives in surface modification. The primary amine of 1-(3-aminopropyl)piperidine readily reacts with the polymer, demonstrating its role as an effective anchor. Following this initial functionalization, the tertiary amine of the piperidine ring was quaternized using 1,4-diiodobutane (B107930) to create a positively charged surface, essential for an anion exchange membrane. researchgate.net The resulting membrane exhibited promising properties for use in water electrolyzers, including good thermal resistance, a water uptake of 21%, and an ion exchange capacity of 2 meq/g. researchgate.net
The principles demonstrated with 1-(3-aminopropyl)piperidine can be directly extrapolated to the potential applications of this compound. The primary amine of the 2-substituted isomer would be expected to exhibit similar reactivity, allowing it to be grafted onto surfaces containing suitable functional groups such as carboxylic acids, esters, or epoxides. The key difference lies in the nature of the piperidine nitrogen. In this compound, it is a secondary amine, offering a site for further reactions that is distinct from the tertiary amine in the 1-substituted analogue. This secondary amine could be used for subsequent derivatization, for example, through acylation or alkylation, to introduce a wide array of other functional moieties.
The following table summarizes the key findings from the study on the functionalization of polyketone with 1-(3-aminopropyl)piperidine, which serves as a model for the potential of this compound in surface functionalization.
| Parameter | Value/Observation | Reference |
| Functionalizing Agent | 1-(3-aminopropyl)piperidine | researchgate.net |
| Substrate | Polyketone (PK) | researchgate.net |
| Reaction Type | Paal-Knorr reaction | researchgate.net |
| Carbonyl Conversion | 36% | researchgate.net |
| Quaternizing Agent | 1,4-diiodobutane | researchgate.net |
| Resulting Material | Anion Exchange Membrane | researchgate.net |
| Ion Exchange Capacity | 2 meq/g | researchgate.net |
| Water Uptake | 21% | researchgate.net |
| Thermal Resistance | Up to 250°C | researchgate.net |
The ability to introduce the piperidine ring onto a surface opens up possibilities for creating materials with tailored properties. Piperidine and its derivatives are known to be used in various applications, including as corrosion inhibitors and in the synthesis of pharmaceuticals. ijnrd.org Therefore, surfaces modified with this compound could potentially exhibit enhanced resistance to corrosion or serve as platforms for the immobilization of biologically active molecules.
The general strategy of using molecules with primary amine groups for surface functionalization is well-established. For instance, 3-aminopropyltrimethoxysilane (B80574) (APTMS) is widely used to introduce amine groups onto silica (B1680970) and other hydroxylated surfaces. researchgate.net These amine-functionalized surfaces then serve as a foundation for the attachment of a wide range of molecules. By analogy, this compound could be used to create piperidine-terminated surfaces, offering a different set of chemical properties and subsequent reaction possibilities compared to simple primary amine surfaces.
Analytical Methodologies for Chemical Characterization and Purity Assessment
Chromatographic Separation Techniques for Analysis and Purification
Chromatographic methods are fundamental in the analysis of "3-(Piperidin-2-yl)propan-1-amine," enabling both the separation of the compound from impurities and its quantification.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another valuable technique for the analysis of "this compound," particularly for assessing volatile impurities or after converting the compound into a more volatile derivative. Direct analysis of the amine can be challenging due to its polarity and potential for peak tailing. Therefore, derivatization is often employed to improve its chromatographic behavior.
Common derivatization techniques for amines include acylation or silylation, which decrease the polarity and increase the volatility of the analyte. The resulting derivatives can then be separated on a suitable capillary column, such as one with a non-polar or medium-polarity stationary phase.
In some cases, GC is used as a complementary technique to HPLC, especially for identifying and quantifying residual solvents or other volatile by-products from the synthesis process. ostec-instruments.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (ToFMS) can provide even greater resolving power for complex mixtures. researchgate.net
Elemental Analysis for Stoichiometric Verification
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of "this compound." This method provides an empirical formula for the compound, which can then be compared to the theoretical composition calculated from its molecular formula (C₈H₁₈N₂). researchgate.netnajah.edu
The process involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide, water vapor, and nitrogen gas—are then separated and quantified by a detector.
A close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the compound's stoichiometric purity. researchgate.net Any significant deviation may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Table 2: Theoretical vs. Found Elemental Composition for a Piperidine (B6355638) Derivative
| Element | Theoretical % | Found % | Reference |
| C | 55.31 | 55.31 | researchgate.net |
| H | 6.38 | 6.75 | researchgate.net |
| N | 9.93 | 9.97 | researchgate.net |
Spectrophotometric and Titrimetric Methods for Concentration and Amine Content Determination
Spectrophotometric and titrimetric methods offer straightforward and cost-effective ways to determine the concentration of "this compound" and its total amine content.
Spectrophotometric Methods:
While the native compound has weak UV absorbance, a spectrophotometric assay can be developed after a derivatization reaction that produces a colored product. The intensity of the color, measured by a spectrophotometer at a specific wavelength, is proportional to the concentration of the amine. This method is often used for quantitative analysis in quality control settings.
Titrimetric Methods:
Acid-base titration is a classic and reliable method for determining the total amine content. ostec-instruments.comresearchgate.net "this compound," being a basic compound, can be titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl). researchgate.net The endpoint of the titration can be detected using a pH indicator or, for greater accuracy, by monitoring the pH change with a pH meter (potentiometric titration). ostec-instruments.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Piperidin-2-yl)propan-1-amine, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via reductive amination or alkylation of piperidine derivatives. For example, reacting piperidin-2-ylmethanol with propan-1-amine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) can yield the target compound. Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (40–80°C), and stoichiometric ratios to maximize yield (≥70%) and purity (≥95% by HPLC). Post-synthesis purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm amine proton signals (δ 1.2–2.8 ppm) and piperidine ring conformation.
- HPLC with UV detection (λ = 254 nm) for purity assessment.
- Mass spectrometry (ESI-MS) to verify molecular weight ([M+H]⁺ ≈ 157.2 g/mol).
- FT-IR to identify N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) .
Q. How is the compound screened for preliminary biological activity?
- Answer : Initial screening involves:
- In vitro assays : Testing against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or colorimetric substrates.
- Cell viability assays (e.g., MTT) to assess cytotoxicity (IC₅₀ values).
- Solubility profiling in PBS or DMSO to ensure compatibility with biological systems.
- Plasma stability studies (pH 7.4, 37°C) to evaluate metabolic degradation .
Advanced Research Questions
Q. How can structural data from X-ray crystallography resolve ambiguities in this compound’s conformation?
- Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond angles, torsion angles, and hydrogen-bonding networks. For example, the piperidine ring’s chair vs. boat conformation can be determined, impacting molecular docking accuracy. Data collection requires synchrotron radiation (λ = 0.7–1.0 Å) and low-temperature (100 K) stabilization to minimize thermal motion artifacts .
Q. What strategies address discrepancies in receptor-binding affinity data across studies?
- Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., radioligand vs. FRET-based binding).
- Compound purity : Re-characterize batches using LC-MS and adjust synthesis protocols.
- Receptor subtype selectivity : Use CRISPR-edited cell lines to isolate target receptors (e.g., dopamine D3 vs. D2).
- Statistical validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for outliers .
Q. How is this compound optimized for selective receptor antagonism?
- Answer : Rational design steps include:
- Molecular docking (AutoDock Vina) to predict binding poses with receptors (e.g., CCR5 or dopamine receptors).
- SAR studies : Modifying the propan-1-amine chain length or piperidine substituents (e.g., fluorine at C4) to enhance affinity.
- Free-energy perturbation (FEP) calculations to quantify binding energy changes (ΔΔG) for iterative optimization .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Answer : Use:
- Rodent models (Sprague-Dawley rats) for oral bioavailability (%F) and brain penetration (BBB permeability via LC-MS/MS).
- Microdialysis to monitor plasma and cerebrospinal fluid concentrations.
- Disease models (e.g., neuroinflammation or HIV entry assays for CCR5 antagonism) with endpoint histopathology .
Methodological Notes
-
Synthesis Optimization Table :
Parameter Optimal Range Impact on Yield/Purity Solvent Ethanol/THF (1:1) Maximizes solubility Catalyst Pd/C (5 wt%) Reduces side products Reaction Time 12–24 h Balances conversion rate -
Receptor Binding Assay Conditions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
